molecular formula C28H30N4O2S B11445422 2-(benzylsulfanyl)-5-[4-(dimethylamino)phenyl]-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

2-(benzylsulfanyl)-5-[4-(dimethylamino)phenyl]-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B11445422
M. Wt: 486.6 g/mol
InChI Key: RNZNCGKXWOKMQE-UHFFFAOYSA-N
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Description

2-(BENZYLSULFANYL)-5-[4-(DIMETHYLAMINO)PHENYL]-8,8-DIMETHYL-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is a complex organic compound that belongs to the class of pyrimidoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZYLSULFANYL)-5-[4-(DIMETHYLAMINO)PHENYL]-8,8-DIMETHYL-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the pyrimidoquinoline core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzylsulfanyl group: This step may involve nucleophilic substitution reactions.

    Attachment of the dimethylamino phenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques like recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

2-(BENZYLSULFANYL)-5-[4-(DIMETHYLAMINO)PHENYL]-8,8-DIMETHYL-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing other complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Possible use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 2-(BENZYLSULFANYL)-5-[4-(DIMETHYLAMINO)PHENYL]-8,8-DIMETHYL-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidoquinoline derivatives: Other compounds in this class with similar structures.

    Benzylsulfanyl compounds: Compounds containing the benzylsulfanyl group.

    Dimethylamino phenyl derivatives: Compounds with the dimethylamino phenyl moiety.

Uniqueness

2-(BENZYLSULFANYL)-5-[4-(DIMETHYLAMINO)PHENYL]-8,8-DIMETHYL-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is unique due to its specific combination of functional groups and its potential biological activities. Its distinct structure may confer unique properties compared to other similar compounds.

Properties

Molecular Formula

C28H30N4O2S

Molecular Weight

486.6 g/mol

IUPAC Name

2-benzylsulfanyl-5-[4-(dimethylamino)phenyl]-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C28H30N4O2S/c1-28(2)14-20-23(21(33)15-28)22(18-10-12-19(13-11-18)32(3)4)24-25(29-20)30-27(31-26(24)34)35-16-17-8-6-5-7-9-17/h5-13,22H,14-16H2,1-4H3,(H2,29,30,31,34)

InChI Key

RNZNCGKXWOKMQE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4)C5=CC=C(C=C5)N(C)C)C(=O)C1)C

Origin of Product

United States

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